molecular formula C17H16ClN3O4S2 B2841209 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide CAS No. 899965-87-8

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

Numéro de catalogue: B2841209
Numéro CAS: 899965-87-8
Poids moléculaire: 425.9
Clé InChI: ZFSIKOCHVXULLF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzothiadiazine derivatives

Mécanisme D'action

Target of Action

The primary target of this compound is the sodium-chloride symporter located in the distal convoluted tubules in the kidneys . This symporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the body, which is a key process in maintaining electrolyte balance and blood pressure .

Mode of Action

The compound acts as an inhibitor of the sodium-chloride symporter . By binding to this symporter, it prevents the reabsorption of sodium and chloride ions, leading to increased excretion of these ions in the urine . This diuretic effect results in a decrease in blood volume, which can help to lower blood pressure .

Biochemical Pathways

The inhibition of the sodium-chloride symporter disrupts the normal reabsorption process in the kidneys. This leads to an increase in the excretion of water and electrolytes, including potassium and uric acid . The loss of potassium can potentially lead to hypokalemia, while the increase in uric acid can contribute to the development of gout .

Pharmacokinetics

Like other thiazides, it is likely to be well absorbed from the gastrointestinal tract and undergoes renal excretion . The compound’s bioavailability, half-life, and other ADME properties would need to be determined through further studies.

Result of Action

The primary result of the compound’s action is a decrease in blood pressure due to its diuretic effect . This can be beneficial in the treatment of conditions such as hypertension. The compound can also cause side effects such as hypokalemia and hyperuricemia due to the increased excretion of potassium and uric acid .

Méthodes De Préparation

The synthesis of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the core benzothiadiazine structure, followed by the introduction of the chloro and ethoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the sulfur atom in the thiadiazine ring makes it susceptible to oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or chloro groups, converting them into amines or dechlorinated products.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

Similar compounds to 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide include other benzothiadiazine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and activities. Some examples include:

Propriétés

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S2/c1-2-25-13-6-4-12(5-7-13)19-16(22)10-26-17-20-14-8-3-11(18)9-15(14)27(23,24)21-17/h3-9H,2,10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSIKOCHVXULLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.